molecular formula C18H16O5 B192607 7,3',4'-Trimethoxyisoflavone CAS No. 1621-61-0

7,3',4'-Trimethoxyisoflavone

Cat. No. B192607
CAS RN: 1621-61-0
M. Wt: 312.3 g/mol
InChI Key: UKWLNMIPRJLYGH-UHFFFAOYSA-N
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Description

7,3’,4’-Trimethoxyisoflavone is an isoflavone that has been shown to have antibacterial activity . It was found to inhibit the growth of Cronobacter spp., a genus of gram-negative bacteria, and methicillin-resistant Staphylococcus aureus (MRSA) . It is also used as a pump inhibitor in the treatment of chronic heart failure .


Synthesis Analysis

The synthesis of isoflavones can be achieved through methylation and acetylation reactions . For instance, an isoflavone can be converted into another isoflavone via a methylation reaction using dimethylsulfate (DMS) and K2CO3 . The conversion into another isoflavone can be achieved through an acetylation reaction using acetylchloride .


Molecular Structure Analysis

The molecular formula of 7,3’,4’-Trimethoxyisoflavone is C18H16O5 . Its molecular weight is 312.3 g/mol . It belongs to the class of organic compounds known as 7-o-methylisoflavones.


Chemical Reactions Analysis

Isoflavones and flavonoids can be utilized by fungi and actinomycetes for biotransformation through various reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation to obtain rare and highly active biofunctional derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,3’,4’-Trimethoxyisoflavone include a molecular weight of 312.3 g/mol . It has a molecular formula of C18H16O5 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 7,3’,4’-Trimethoxyisoflavone, also known as Cabreuvin:

Antibacterial Activity

Cabreuvin has been shown to possess antibacterial properties. It inhibits the growth of Cronobacter spp. , a genus of gram-negative bacteria, and methicillin-resistant Staphylococcus aureus (MRSA) , which are significant concerns in healthcare due to their resistance to multiple antibiotics .

Treatment of Chronic Heart Failure

This compound is also utilized as a pump inhibitor in the treatment of chronic heart failure. By inhibiting specific pumps within the heart cells, Cabreuvin can help manage heart failure symptoms and improve patient outcomes .

Hypopigmentary Effects

A metabolite of Cabreuvin, 7,3′,4′-Trihydroxyisoflavone , has been studied for its hypopigmentary effects in B16F10 cells. Although the specific molecular mechanisms and target proteins are not fully understood, this application could have implications for treating hyperpigmentation disorders .

Activity Against H. pylori

Cabreuvin has been associated with activity against Helicobacter pylori (H. pylori), a bacterium that causes stomach ulcers and is linked to gastric cancer. This suggests potential use in treating or preventing H. pylori infections .

Synthesis of Isoflavones Derivatives

The compound has been used in the synthesis of various isoflavone derivatives through cyclization reactions. These derivatives have potential applications in developing new pharmaceuticals and other chemical products .

Use in Organic Synthesis

Cabreuvin’s structure allows it to participate in organic synthesis reactions catalyzed by transition metals. This can lead to the development of new synthetic methods and materials .

Scientific.Net - Synthesis Isoflavones Derivate Biosynth - 7,3’,4’-Trimethoxyisoflavone Frontiers - 7,3′,4′-Trihydroxyisoflavone RSC Publishing - Hydroboration Reaction Chem Soc Rev - Rhodium-catalysed 1,4-hydroboration Springer - Chemistry, Biological Activities, and Uses of Balsams

Future Directions

The future directions of 7,3’,4’-Trimethoxyisoflavone research could involve further exploration of its antibacterial activity and its use as a pump inhibitor in the treatment of chronic heart failure . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWLNMIPRJLYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167311
Record name 3',4',7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cabreuvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7,3',4'-Trimethoxyisoflavone

CAS RN

1621-61-0
Record name 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',7-Trimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4',7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cabreuvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 °C
Record name Cabreuvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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